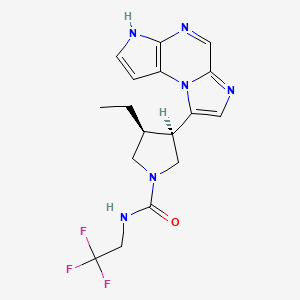

![molecular formula C31H30ClN7O2 B560160 N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide

Descripción general

Descripción

THZ1-R es un compuesto químico conocido por su papel como análogo no reactivo a la cisteína de THZ1. Exhibe una actividad disminuida para la inhibición de la cinasa dependiente de ciclina 7 (CDK7) en comparación con THZ1. THZ1-R se une a CDK7 con una constante de disociación (Kd) de 142 nanomolar . Este compuesto se utiliza principalmente en la investigación científica para estudiar la inhibición de CDK7 y sus efectos en los procesos celulares.

Aplicaciones Científicas De Investigación

THZ1-R tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de CDK7 y sus efectos en las reacciones químicas.

Biología: Se emplea en estudios celulares para comprender el papel de CDK7 en la regulación del ciclo celular y la transcripción.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer al dirigirse a las vías dependientes de CDK7.

Industria: Se utiliza en el desarrollo de nuevos inhibidores químicos y fármacos que se dirigen a CDK7.

Mecanismo De Acción

THZ1-R ejerce sus efectos al unirse a CDK7, un regulador clave del ciclo celular y la transcripción. Al inhibir CDK7, THZ1-R interrumpe la fosforilación de la ARN polimerasa II, lo que lleva a la supresión de la transcripción genética. Esta inhibición afecta varios procesos celulares, incluida la progresión del ciclo celular y la apoptosis .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

THZ1-R plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to CDK7 with a dissociation constant (Kd) of 142 nM . The interaction between THZ1-R and CDK7 is significant because CDK7 is involved in the regulation of transcription and cell cycle progression. By inhibiting CDK7, THZ1-R can potentially disrupt these processes, leading to anti-cancer effects. Additionally, THZ1-R has been shown to interact with other CDKs, such as CDK12 and CDK13, which are also involved in transcriptional regulation .

Cellular Effects

THZ1-R exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, THZ1-R has been shown to inhibit the proliferation of neuroblastoma and lung cancer cells by targeting CDKs involved in transcription . This inhibition leads to a decrease in the expression of genes essential for cell cycle progression and survival, ultimately resulting in cell death. Furthermore, THZ1-R can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of THZ1-R involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. THZ1-R binds covalently to cysteine residues in the ATP-binding sites of CDKs, such as CDK7, CDK12, and CDK13 . This covalent binding leads to the inhibition of CDK activity, which in turn disrupts transcriptional regulation and cell cycle progression. Additionally, THZ1-R has been shown to induce changes in the phosphorylation status of RNA polymerase II, further affecting gene expression . These molecular interactions highlight the compound’s potential to target transcriptional dysregulation in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of THZ1-R change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that THZ1-R maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to THZ1-R can lead to sustained inhibition of CDK activity and prolonged effects on gene expression and cell cycle regulation. The stability of THZ1-R in different experimental conditions and its degradation products need to be further investigated to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of THZ1-R vary with different dosages in animal models. At lower doses, THZ1-R can effectively inhibit CDK activity and induce anti-cancer effects without causing significant toxicity . At higher doses, THZ1-R may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes. Studies have shown that the therapeutic window for THZ1-R is relatively narrow, and careful dosage optimization is required to achieve the desired anti-cancer effects while minimizing toxicity .

Metabolic Pathways

THZ1-R is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways can affect the bioavailability and efficacy of THZ1-R, as well as its potential for drug-drug interactions. Additionally, THZ1-R may influence metabolic flux and metabolite levels in cells, further affecting cellular function and viability.

Transport and Distribution

Within cells and tissues, THZ1-R is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . THZ1-R can accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDKs and other targets. Understanding the transport and distribution of THZ1-R is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of THZ1-R plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, THZ1-R may localize to the nucleus, where it interacts with CDKs involved in transcriptional regulation. The subcellular localization of THZ1-R can influence its potency and selectivity, as well as its potential for off-target interactions and toxicity.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de THZ1-R implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central seguida de modificaciones de grupos funcionales para lograr el compuesto deseado. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial de THZ1-R sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación como la cromatografía y la cristalización es común para lograr la calidad deseada de THZ1-R.

Análisis De Reacciones Químicas

Tipos de Reacciones

THZ1-R experimenta varias reacciones químicas, que incluyen:

Oxidación: THZ1-R se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en THZ1-R.

Sustitución: THZ1-R puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de THZ1-R.

Comparación Con Compuestos Similares

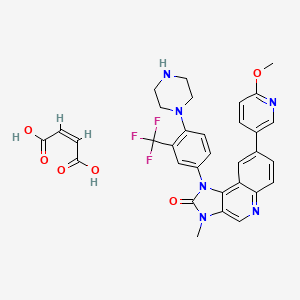

THZ1-R se compara con otros compuestos similares como THZ1, E9 y otros inhibidores de CDK. La singularidad de THZ1-R radica en su naturaleza no reactiva a la cisteína y su afinidad de unión específica a CDK7. Compuestos similares incluyen:

THZ1: Un inhibidor covalente de CDK7 con mayor actividad en comparación con THZ1-R.

Otros inhibidores de CDK: Varios otros inhibidores que se dirigen a diferentes cinasas dependientes de ciclina con diferentes grados de especificidad y actividad.

Las propiedades distintivas de THZ1-R lo convierten en una herramienta valiosa en la investigación para comprender la inhibición de CDK7 y sus implicaciones en diversos contextos biológicos y médicos.

Propiedades

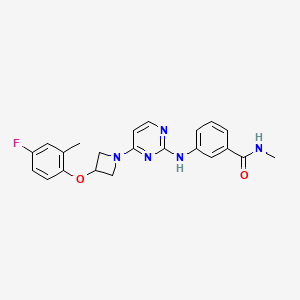

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUERFPPIPKZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

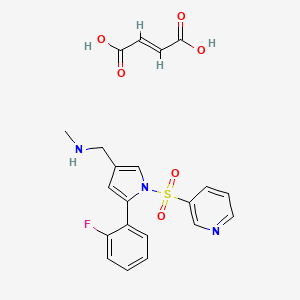

Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?

A1: The research indicates that the main driver of THZ1 resistance in the THZ1-R cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in THZ1-R cells. []

Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?

A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:

- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []

- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)